Sulpiride N-Oxide

Description

Contextualizing N-Oxides as Biotransformation Products in Drug Metabolism

N-oxides are metabolites that emerge from the biotransformation of drugs containing tertiary nitrogen atoms. hyphadiscovery.com This metabolic process, known as N-oxidation, is a major pathway for many such pharmaceuticals. hyphadiscovery.commdpi.com The transformation is primarily catalyzed by two families of enzymes: cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs). hyphadiscovery.com FMOs, in particular, are known to accept lipophilic tertiary amine substrates and convert them into more polar, water-soluble, and readily excretable tertiary amine N-oxides. jbclinpharm.org

This metabolic conversion is not always a one-way street. A phenomenon known as retro-reduction can occur, where the N-oxide metabolite is converted back to its parent tertiary amine. jbclinpharm.org This reverse process can be facilitated by enzymes like CYPs and even hemoglobin, potentially altering the drug's metabolism, pharmacokinetics, and tissue distribution. hyphadiscovery.comjbclinpharm.org For instance, the N-oxide metabolites of drugs like imipramine (B1671792) and amitriptyline (B1667244) are known to be bioreduced in vivo back to their parent compounds. mdpi.com

| Enzyme Family | Role in N-Oxidation | Example Substrates |

| Flavin-containing Monooxygenase (FMO) | Major pathway for N-oxidation of nucleophilic, lipophilic tertiary amines. jbclinpharm.org | Oxycodone, Naltrexone, Clozapine mdpi.comjbclinpharm.org |

| Cytochrome P450 (CYP) | Contributes to N-oxidation and can also catalyze the retro-reduction of N-oxides. hyphadiscovery.comjbclinpharm.org | Imipramine, Amitriptyline, Tamoxifen mdpi.comjbclinpharm.org |

Significance of N-Oxides in Pharmaceutical Research and Development

Historically, heterocyclic N-oxides were often regarded simply as byproducts of liver metabolism. nih.gov However, their role in pharmaceutical science has evolved significantly. The N-oxide functional group (N⁺–O⁻) is highly polar and can form strong hydrogen bonds, which can be leveraged to modify a drug's properties, such as increasing solubility. acs.org

The significance of N-oxides in research and development is multifaceted:

Active Metabolites : Some N-oxide metabolites exhibit pharmacological activity that is similar to or even greater than the parent drug, necessitating a full assessment of their exposure and effects. hyphadiscovery.com

Prodrugs : The N-oxide form of a drug can be intentionally used as a prodrug. acs.org Because they can be reduced back to the parent amine in vivo, they can be designed to release the active drug selectively, for example, in hypoxic (low oxygen) environments found in tumors. acs.org Amitriptylinoxide and imipraminoxide (B17289) are examples of N-oxides developed as prodrugs of their parent antidepressants. mdpi.comacs.org

Altered Pharmacokinetics : The formation and potential retro-reduction of N-oxides can complicate a drug's pharmacokinetic profile. jbclinpharm.org Some N-oxides are unstable and can revert to the parent drug during sample handling or within the body, which can impact clinical assessments. hyphadiscovery.com

Emerging Therapeutic Agents : Beyond their role as metabolites, heterocyclic N-oxides have emerged as a distinct class of therapeutic agents with a wide range of activities, including anticancer, antibacterial, anti-HIV, and neuroprotective properties. nih.gov

Distinctive Role of Sulpiride (B1682569) N-Oxide in Benzamide (B126) Derivative Studies

Sulpiride is an atypical antipsychotic medication belonging to the substituted benzamide class. wikipedia.orgksu.edu.samdpi.com Like other tertiary amines, it can undergo metabolism to form Sulpiride N-Oxide. nih.gov However, research indicates that N-oxidation is a minor transformation pathway for sulpiride compared to other reactions like N-dealkylation. nih.govresearchgate.net

Despite being a minor metabolite, this compound holds a distinctive role in scientific studies for several reasons:

High Persistence : Studies combining laboratory and field research have shown that this compound is highly stable and persistent. nih.govresearchgate.net In bench-scale experiments with activated sludge, no significant removal of this compound was observed, indicating high biological persistence. researchgate.net This stability is a key feature that distinguishes it from other metabolites.

Environmental Marker : Due to its persistence, this compound has been suggested as a potential indicator for wastewater that has undergone advanced treatment like ozonation. researchgate.net Ozonation of water containing sulpiride efficiently oxidizes it, leading mainly to the formation of its N-oxide product. researchgate.net

Comparative Analysis : Sulpiride is often studied alongside other tertiary amine drugs, such as the related benzamide amisulpride (B195569), tramadol, and venlafaxine (B1195380). nih.govresearchgate.net These comparative studies help researchers understand the formation and fate of their respective N-oxide transformation products under various conditions. For example, during photodegradation and biodegradation experiments, the amount of N-oxide generated from sulpiride was found to be similar to that from venlafaxine and tramadol. nih.govresearchgate.net

The table below summarizes findings from a comparative study on the formation of N-oxides from different parent drugs.

| Parent Compound | N-Oxide Formation (as % of initial concentration) | |

| Photodegradation | Biodegradation | |

| Sulpiride | 8.4–12.8% | <4% |

| Amisulpride | Not specified, but N-oxide was stable | Not specified, but N-oxide was stable |

| Tramadol | 8.4–12.8% | <4% |

| Venlafaxine | 8.4–12.8% | <4% |

| Data sourced from persistence studies of N-oxide transformation products. nih.govresearchgate.net |

This persistence and its formation during water treatment make this compound a significant compound for environmental science and for comparative studies on the metabolism and degradation of benzamide derivatives. nih.govresearchgate.net

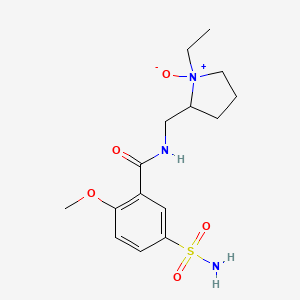

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O5S/c1-3-18(20)8-4-5-11(18)10-17-15(19)13-9-12(24(16,21)22)6-7-14(13)23-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODSKNGSDVZJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101130807 | |

| Record name | Benzamide, 5-(aminosulfonyl)-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214214-03-4 | |

| Record name | Benzamide, 5-(aminosulfonyl)-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2214214-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 5-(aminosulfonyl)-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2214214034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 5-(aminosulfonyl)-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101130807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZAMIDE, 5-(AMINOSULFONYL)-N-((1-ETHYL-1-OXIDO-2-PYRROLIDINYL)METHYL)-2-METHOXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP7PVN2DZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Synthetic Routes of Sulpiride N Oxide

Enzymatic Biotransformation Pathways Leading to Sulpiride (B1682569) N-Oxide

The enzymatic conversion of sulpiride to its N-oxide metabolite is a plausible biotransformation reaction, primarily investigated through the action of two major superfamilies of enzymes: Cytochrome P450 and Flavin-Containing Monooxygenases.

Investigation of Cytochrome P450-Mediated N-Oxidation of Sulpiride

The Cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is a primary system for the oxidative metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. uniba.it These enzymes are known to catalyze a variety of reactions, including N-oxidation. However, direct evidence for the specific role of CYP enzymes in the N-oxidation of sulpiride to form Sulpiride N-Oxide is not established in the reviewed literature.

A study investigating the effects of sulpiride on CYP activities in human liver microsomes found that sulpiride, at concentrations of 50 or 500 microM, did not inhibit or stimulate the activities of several major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov While this study focused on the inhibitory or inductive potential of sulpiride, its lack of interaction with these key drug-metabolizing enzymes suggests that it may not be a significant substrate for them, and by extension, CYP-mediated N-oxidation might not be a primary metabolic pathway.

Table 1: Effect of Sulpiride on Various Cytochrome P450 Isoforms in Human Liver Microsomes nih.gov

| CYP Isoform | Sulpiride Concentration (microM) | Observed Effect |

| CYP1A2 | 50, 500 | No inhibition or stimulation |

| CYP2C9 | 50, 500 | No inhibition or stimulation |

| CYP2C19 | 50, 500 | No inhibition or stimulation |

| CYP2D6 | 50, 500 | No inhibition or stimulation |

| CYP2E1 | 50, 500 | No inhibition or stimulation |

| CYP3A4 | 50, 500 | No inhibition or stimulation |

Analysis of Flavin-Containing Monooxygenase (FMO)-Catalyzed N-Oxidation of Sulpiride

The Flavin-Containing Monooxygenase (FMO) system is another crucial family of enzymes involved in the Phase I metabolism of xenobiotics. optibrium.comoptibrium.com FMOs are particularly known for catalyzing the oxidation of nucleophilic heteroatoms, such as nitrogen and sulfur, in a variety of compounds. optibrium.comoptibrium.com This makes the FMO system a strong theoretical candidate for the N-oxidation of the tertiary amine group in the pyrrolidine (B122466) ring of sulpiride.

FMOs are present in various tissues, including the liver and the brain, and have been shown to metabolize several psychoactive drugs. optibrium.comnih.gov The catalytic cycle of FMOs involves the formation of a flavin-peroxide intermediate that transfers an oxygen atom to the substrate. optibrium.com N-oxidation reactions are among the most common transformations catalyzed by FMOs. optibrium.com However, specific studies directly investigating the role of FMOs in the metabolism of sulpiride to its N-oxide are not available in the current body of scientific literature.

In Vitro Enzymatic Formation of this compound

The in vitro formation of drug metabolites is a standard procedure in drug metabolism studies, often utilizing subcellular fractions such as liver microsomes, which are rich in drug-metabolizing enzymes like CYPs and FMOs. nih.govnih.gov Such systems have been successfully used to synthesize nitroxide free radicals from various amines. nih.gov

Theoretically, incubating sulpiride with human or animal liver microsomes in the presence of necessary cofactors like NADPH could lead to the formation of this compound. However, published research specifically detailing the successful in vitro enzymatic synthesis of this compound could not be identified.

Identification of this compound as a Minor Metabolite in Animal Models

Despite the theoretical possibility of its formation, studies on the metabolism of sulpiride in animal models have not reported the identification of this compound. A detailed investigation into the metabolites of sulpiride in rats and dogs identified several other metabolic products. semanticscholar.org In rats, metabolites accounted for 56% of the administered dose, while in dogs, they represented 15%. semanticscholar.org Notably, none of the metabolites found in these animal models were detected in human urine, where the unchanged drug is the primary excreted form. semanticscholar.orgdrugbank.com The identified metabolites in animals involved modifications such as hydroxylation and oxidation of the pyrrolidine ring, but not N-oxidation of the tertiary amine. semanticscholar.org Other studies in animal models, such as zebrafish and rats, have focused on the pharmacological and behavioral effects of sulpiride rather than the identification of its metabolites. nih.govnih.gov

Table 2: Identified Metabolites of Sulpiride in Rat and Dog Urine semanticscholar.org

| Metabolite | Found in Rat | Found in Dog |

| 5-aminosulfonyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | Yes | No |

| 5-aminosulfonyl-N-[(2-pyrrolidinyl)methyl]-2-hydroxybenzamide | Yes | Yes |

| 5-aminosulfonyl-N-[(1-ethyl-5-oxo-2-pyrrolidinyl)methyl]-2-methoxybenzamide | Yes | Yes |

| 5-aminosulfonyl-2-methoxybenzamide | Yes | Yes |

| 5-aminosulfonyl-N-[(1-ethyl-5-oxo-2-pyrrolidinyl)methyl]-2-methoxybenzamide | Yes | Yes |

| 5-aminosulfonyl-N-[(2-pyrrolidinyl)methyl]-2-methoxybenzamide | Yes | Yes |

Chemical Synthesis Methodologies for this compound

The chemical synthesis of N-oxides from their corresponding tertiary amines is a well-established and efficient process.

Direct Oxidation Reactions for Tertiary Amine N-Oxide Formation

The formation of this compound can be achieved through the direct oxidation of the tertiary amine present in the sulpiride molecule. This type of transformation is a common reaction in organic synthesis. The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the oxidant.

Common oxidizing agents used for the N-oxidation of tertiary amines include hydrogen peroxide (H₂O₂) and meta-Chloroperoxybenzoic acid (m-CPBA). rug.nl The reaction is typically carried out in a suitable solvent, and the N-oxide product can then be isolated and purified. This methodology has been successfully applied to the synthesis of N-oxides of various other pharmaceutical compounds containing a tertiary amine moiety. rug.nl

Derivatization Strategies in this compound Synthesis

While specific literature detailing extensive derivatization of this compound is limited, strategies can be inferred from the synthesis of analogous compounds. The synthesis of this compound itself is a primary example of derivatization, where the parent sulpiride molecule is modified to introduce a new functional group (the N-oxide). This transformation is typically achieved through oxidation. Common oxidizing agents used for the N-oxidation of tertiary amines in pharmaceutical compounds include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. nih.govrug.nlgoogle.com For instance, the N-oxides of various phenothiazine antipsychotic agents have been successfully synthesized using m-CPBA to oxidize the designated nitrogen atom in the side chain. nih.gov Similarly, hydrogen peroxide has been employed for the N-oxidation of other complex amine-containing drug molecules. rug.nlgoogle.com

The general approach involves dissolving sulpiride in a suitable organic solvent and treating it with the oxidizing agent under controlled temperature conditions. The progress of the reaction would be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the this compound product would be isolated and purified using standard methods such as column chromatography or crystallization.

Regioselective Considerations in the Synthesis of this compound Analogs

The sulpiride molecule presents multiple potential sites for oxidation, making regioselectivity a critical consideration in the synthesis of this compound and its analogs. The structure of sulpiride includes a primary amine on the sulfamoyl group, a secondary amine in the amide linkage, and a tertiary amine within the ethylpyrrolidinyl moiety.

The most probable site for N-oxidation is the tertiary amine in the pyrrolidine ring. Tertiary amines are generally more nucleophilic and susceptible to oxidation to the corresponding N-oxide compared to primary or secondary amines under typical oxidation conditions using reagents like m-CPBA or H₂O₂. The oxidation of N-phenylmorpholine by ozone, for example, shows a selective attack on the carbon-hydrogen bond of a methylene group alpha to the nitrogen. researchgate.net This inherent reactivity difference allows for a high degree of regioselectivity.

To synthesize analogs of this compound, modifications could be envisioned at various positions on the sulpiride scaffold before the N-oxidation step. For example, analogs with different substituents on the pyrrolidine ring or the aromatic ring could be prepared first, followed by the regioselective N-oxidation of the pyrrolidine nitrogen to yield the desired this compound analog. nih.gov

Environmental Transformation Processes Yielding this compound

Sulpiride is frequently detected in wastewater and surface water, where it can undergo various transformation processes. nih.gov These processes can be driven by oxidative treatments used in wastewater management or by natural abiotic factors in the environment.

Oxidative Degradation of Sulpiride in Aqueous Matrices (e.g., Ozonation)

Advanced Oxidation Processes (AOPs) are commonly used in wastewater treatment to degrade persistent organic pollutants like pharmaceuticals. nih.govresearchgate.net Ozonation is a particularly effective AOP for the transformation of many pharmaceutical compounds. researchgate.netmdpi.com

Research has shown that sulpiride is efficiently oxidized by ozonation. researchgate.net A key study on the fate of sulpiride in municipal wastewater treatment plants demonstrated that ozonation leads mainly to the formation of N-oxide oxidation products. researchgate.net This indicates that under the oxidative stress of ozonation, the tertiary amine of the pyrrolidine ring in sulpiride is readily converted to this compound. The study also highlighted that the formed N-oxides of sulpiride were resistant to subsequent biological degradation, indicating their potential persistence in the environment after treatment. researchgate.net

The table below summarizes findings on the degradation of sulpiride using different advanced oxidation processes.

| Oxidation Process | Matrix | Key Findings | Reference |

| Ozonation | Municipal Wastewater | Efficient oxidation of sulpiride, leading mainly to N-oxide products. N-oxides showed high biological persistence. | researchgate.net |

| UV/Chlorine | Water | Identified eight degradation intermediates. Reaction mechanisms included hydroxylation and electrophilic substitution. | researchgate.net |

| UV-Fenton | Ultrapure Water & DTRO Concentrates | Identified 49 transformation products in total. Cytotoxicity was observed to increase during the degradation process for sulpiride. | mdpi.com |

Abiotic Formation Pathways of this compound in Environmental Systems

Beyond engineered treatment systems, this compound can be formed through abiotic processes in natural aquatic environments. Abiotic degradation refers to the breakdown of compounds through non-biological pathways, such as chemical reactions with naturally occurring substances or through photolysis (degradation by sunlight). mdpi.com

Photodegradation is a significant abiotic process for many pharmaceuticals present in sunlit surface waters. nih.gov While some compounds are resistant to direct photolysis, indirect photolysis, mediated by natural photosensitizers in the water, can enhance degradation. Studies on the photodegradation of sulpiride and its analog amisulpride (B195569) have identified a significant number of transformation products, indicating that photochemical reactions are a relevant fate pathway. nih.govmdpi.com Although not always explicitly identified as the primary product, the formation of N-oxides is a plausible outcome of the photo-oxidation of tertiary amine-containing compounds in the aquatic environment.

The table below outlines the major abiotic transformation pathways for pharmaceuticals in the environment.

| Abiotic Process | Description | Relevance to Sulpiride |

| Photolysis | Degradation of a compound by light, particularly UV radiation from sunlight. Can be direct or indirect (sensitized). | Studies have shown sulpiride undergoes photodegradation, forming various transformation products. N-oxidation is a potential photochemical reaction. nih.gov |

| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Generally less significant for the core structure of sulpiride under typical environmental pH conditions. |

| Oxidation | Reaction with environmental oxidants (e.g., reactive oxygen species) generated photochemically or through other means. | Likely a key pathway for the formation of this compound in the environment, especially in surface waters. |

Advanced Analytical Methodologies for Sulpiride N Oxide Characterization and Quantification

Chromatographic Separation Techniques for Sulpiride (B1682569) N-Oxide

Chromatographic techniques are fundamental in isolating Sulpiride N-Oxide from its parent compound, Sulpiride, and other related substances. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Sulpiride and its related compounds, including this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Several studies have detailed HPLC methods for the determination of Sulpiride, which can be adapted for its N-oxide metabolite. For instance, a reversed-phase HPLC method utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, demonstrating the common use of such columns for separating benzamide (B126) derivatives. researchgate.net Another approach employed a normal phase silica (B1680970) column with a mobile phase of triethylamine (B128534) solution, methanol, and acetonitrile (10:5:85, v/v/v), showcasing the versatility of HPLC in handling these compounds. jfda-online.com

Validation of these methods is critical and typically includes parameters such as linearity, precision, accuracy, and the limit of quantitation (LOQ). For example, one validated HPLC method for Sulpiride reported a linear range of 20 ng/mL to 1500 ng/mL with an LOQ of 20 ng/mL, indicating high sensitivity. jfda-online.com The precision, measured as the coefficient of variation, was found to be between 0.29% and 8.01%, and the accuracy was within -2.14% to 5.21%, demonstrating the reliability of the method. jfda-online.com

Table 1: Exemplary HPLC Method Parameters for Sulpiride Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | LiChrospher Si 60 (5 µm, 250x4 mm) | jfda-online.com |

| Mobile Phase | 0.5% Triethylamine (pH 4.0):Methanol:Acetonitrile (10:5:85) | jfda-online.com |

| Flow Rate | 1.8 mL/min | jfda-online.com |

| Detection | Fluorescence (Ex: 300 nm, Em: 365 nm) | jfda-online.com |

| Internal Standard | Metoclopramide | jfda-online.com |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). A UPLC-MS/MS method was developed for the rapid detection of 71 neuropsychotropic drugs, including Sulpiride, in human serum. nih.gov This method utilized a Kromasil ClassicShell C18 column and a gradient elution with acetonitrile-0.2% acetic acid and 10 mM ammonium (B1175870) acetate, achieving a total run time of 6 minutes. nih.gov The enhanced efficiency of UPLC is particularly valuable for the simultaneous analysis of a parent drug and its metabolites like this compound in complex matrices. nih.gov

Gas Chromatography (GC) Approaches for Volatile Derivatives

While liquid chromatography is more common for non-volatile compounds like this compound, Gas Chromatography (GC) can be employed if the analyte is made volatile through derivatization. Although direct GC analysis of this compound is not typical due to its polarity and thermal lability, derivatization could potentially enable its analysis by this technique. Literature mentions the use of GC for Sulpiride analysis, often coupled with mass spectrometry. researchgate.net However, specific GC methods for this compound are not prominently documented, suggesting that LC-based methods are preferred.

Mass Spectrometric Identification and Quantification of this compound

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with a chromatographic system, it provides a powerful analytical platform.

LC-MS/MS for Structural Elucidation and Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the structural elucidation and trace analysis of drug metabolites. This technique offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For instance, LC-MS/MS has been used to identify and quantify Tiapride N-oxide, a related benzamide, confirming its presence as a degradation impurity. researchgate.net The fragmentation patterns observed in the MS/MS spectra provide crucial information for structural confirmation. A UPLC-MS/MS method for neuropsychotropic drugs, including Sulpiride, utilized electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) for quantification, achieving low limits of detection. nih.gov

Table 2: UPLC-MS/MS Parameters for Neuropsychotropic Drug Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kromasil ClassicShell C18 (2.1*50 mm, 2.5 μm) | nih.gov |

| Mobile Phase | Acetonitrile-0.2% acetic acid and 10 mM ammonium acetate | nih.gov |

| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |

| Run Time | 6 minutes | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Detection

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) mass spectrometry, is a powerful tool for non-targeted screening and the identification of unknown compounds. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte. This capability is particularly useful in identifying unexpected metabolites or degradation products. Studies have utilized LC-HRMS to investigate the transformation products of pharmaceuticals in wastewater, including the identification of this compound. ufz.deacs.org The accurate mass data, combined with fragmentation patterns from MS/MS experiments, allows for confident identification of compounds like this compound even in complex environmental samples. ufz.de For example, a study on the ozonation of wastewater detected this compound with a measured m/z of 358.1419 [M+H]+. ufz.de

Ionization Techniques Optimization for this compound

Mass spectrometry (MS) is a cornerstone for the analysis of this compound, and the optimization of ionization techniques is critical for achieving maximum sensitivity and specificity. Soft ionization methods, particularly Electrospray Ionization (ESI), are favored as they can transfer intact protonated or deprotonated molecules from the liquid phase to the gas phase with minimal fragmentation. frontiersin.org

For this compound, analysis is typically performed in positive ion mode ESI (+), which readily protonates the molecule. Optimization focuses on several key parameters to enhance the signal of the target analyte. This includes the composition of the mobile phase, where the addition of volatile acids like formic acid can improve protonation efficiency. The flow rate, nebulizing gas pressure, drying gas temperature, and capillary voltage are meticulously adjusted to maximize ion formation and desolvation while minimizing in-source fragmentation.

Given that this compound is often analyzed alongside its parent drug, Sulpiride, chromatographic methods like HPLC or UPLC are employed prior to MS detection. mdpi.com The optimization process must therefore ensure efficient separation and ionization for both compounds. The N-oxide functional group increases the polarity of the molecule compared to Sulpiride, which results in different retention times on a reversed-phase column. The key distinction in MS is the mass-to-charge ratio (m/z), with this compound having a mass 16 Da greater than Sulpiride, corresponding to the addition of an oxygen atom.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |

|---|---|---|---|

| Sulpiride | C₁₅H₂₃N₃O₄S | 341.1413 | 342.1485 |

| This compound | C₁₅H₂₃N₃O₅S | 357.1362 | 358.1434 |

Spectroscopic Characterization of this compound

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound. klivon.com A combination of techniques provides complementary information on the molecule's structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides the most definitive evidence for the structural confirmation of this compound. klivon.com The formation of the N-oxide occurs at the tertiary amine of the pyrrolidine (B122466) ring, leading to characteristic shifts in the NMR spectrum compared to the parent Sulpiride.

In the ¹H-NMR spectrum, the protons on the carbons adjacent to the newly formed N-oxide group (the α-protons of the pyrrolidine ring and the ethyl group) are expected to experience a significant downfield shift due to the deshielding effect of the electronegative oxygen atom. Similarly, in the ¹³C-NMR spectrum, the signals for the carbon atoms bonded directly to the N-oxide nitrogen will be shifted downfield. These specific changes in chemical shifts provide unequivocal proof of N-oxidation at the pyrrolidine nitrogen. researchgate.netpsu.edu

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. klivon.comnih.gov While it retains many of the signature peaks of Sulpiride, the key differentiating feature is the presence of a band corresponding to the N-O stretching vibration. This peak typically appears in the region of 950-970 cm⁻¹.

Other important bands, shared with Sulpiride, include those for the sulfonamide (SO₂) group, the amide carbonyl (C=O) group, and N-H stretching vibrations. researchgate.net The comparison of the IR spectrum of a sample with that of the parent compound allows for the clear identification of the N-oxide modification. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amide & Sulfonamide) | Stretching | 3385 - 3212 | nih.gov |

| C-H (Aromatic & Aliphatic) | Stretching | 3082 - 2821 | nih.gov |

| C=O (Amide I) | Stretching | ~1645 | mdpi.com |

| SO₂ (Sulfonamide) | Asymmetric & Symmetric Stretching | ~1332 & ~1089 | researchgate.net |

| N-O (N-Oxide) | Stretching | 950 - 970 |

UV-Visible spectrophotometry is a widely used technique for the quantification of aromatic compounds. This compound possesses the same substituted benzamide chromophore as Sulpiride, which is responsible for its ultraviolet absorbance. mdpi.com Therefore, its UV-Vis absorption profile is expected to be very similar to that of the parent drug. Methods developed for Sulpiride, which typically show an absorption maximum (λmax) around 234 nm or 286 nm depending on the solvent and conditions, can be adapted for the quantification of this compound. mdpi.comscirp.org The N-oxidation of the aliphatic pyrrolidine ring is not expected to cause a major shift in the λmax, as it does not directly alter the electronic structure of the aromatic chromophore. However, minor shifts may occur, necessitating the determination of the specific λmax for this compound under the chosen analytical conditions for accurate quantification. innovareacademics.insemanticscholar.org

Fluorimetric methods offer superior sensitivity and selectivity compared to spectrophotometry for certain analytes. Several highly sensitive spectrofluorimetric methods have been developed for the determination of Sulpiride. researchgate.net These methods often rely on a chemical derivatization step to produce a highly fluorescent product. nih.govnih.gov

For example, one method involves the alkaline hydrolysis of Sulpiride followed by condensation with acetyl acetone (B3395972) and formaldehyde (B43269) (Hantzsch reaction) to form a fluorescent derivative with excitation and emission maxima at 431 nm and 483 nm, respectively. researchgate.netnih.gov Another approach uses derivatization with 2-cyanoacetamide, yielding a product that fluoresces at 379 nm after excitation at 330 nm. nih.gov These methods could potentially be applied to the analysis of this compound, provided the N-oxide group does not interfere with the hydrolysis or subsequent derivatization reaction. The applicability and sensitivity of such methods would require specific validation for the N-oxide metabolite.

| Derivatization Reagent | λex (nm) | λem (nm) | Linear Range (for Sulpiride) | Reference |

|---|---|---|---|---|

| Acetyl Acetone + Formaldehyde | 431 | 483 | 0.1 - 3.5 µg/mL | researchgate.netnih.gov |

| 2-Cyanoacetamide | 330 | 379 | 0.2 - 20.0 µg/mL | nih.gov |

Electrochemical and Other Advanced Analytical Techniques for this compound

Electrochemical techniques provide a sensitive and cost-effective alternative for the determination of electroactive compounds. The parent drug, Sulpiride, has been successfully analyzed using various voltammetric methods, such as linear sweep cathodic stripping voltammetry and differential pulse stripping voltammetry, often employing modified electrodes to enhance sensitivity and selectivity. globalresearchonline.netmdpi.com

The electrochemical behavior of Sulpiride suggests that its N-oxide metabolite would also be electroactive. The N-oxide group itself can be electrochemically reduced. Therefore, techniques like differential pulse polarography or square-wave voltammetry at modified electrodes (e.g., graphene oxide or metal-organic framework modified carbon paste electrodes) could be developed for the sensitive quantification of this compound. mdpi.comresearchgate.netiapchem.org The specific reduction or oxidation potential for this compound would differ from that of Sulpiride, allowing for potential simultaneous determination of both compounds in a mixture if their potential peaks are sufficiently resolved.

Pharmacokinetic and Dispositional Research of Sulpiride N Oxide in Preclinical Models

Excretion and Elimination Pathways of Sulpiride (B1682569) N-Oxide in Animal Systems

The elimination of Sulpiride N-Oxide is understood through its chemical stability and the excretion patterns of the parent drug. Studies have shown that Sulpiride is largely excreted from the body unchanged. nih.govmedicines.org.uk Following intraperitoneal injection in rats, about two-thirds of the parent drug is excreted in the urine and feces. thieme-connect.com In rhesus monkeys, metabolites of Sulpiride have been detected in both urine and bile. nih.gov

A key characteristic of this compound is its high level of stability. Research investigating the fate of Sulpiride in wastewater treatment processes found that its N-oxide oxidation products are highly persistent and show no significant removal during biodegradation experiments with activated sludge. researchgate.net This biological persistence suggests that this compound is a stable end-product of metabolism that is not easily broken down further. researchgate.net Therefore, it is expected to be eliminated from the body as the intact N-oxide metabolite, likely through renal and potentially biliary pathways, mirroring the excretion routes of its parent compound.

Biotransformation and Interconversion Dynamics between Sulpiride and its N-Oxide

While direct evidence for the in vivo reduction of this compound back to Sulpiride is not specifically documented, the reduction of N-oxide metabolites is a known metabolic pathway for other compounds. For instance, studies on pyrrolizidine (B1209537) alkaloid (PA) N-oxides have demonstrated that they can be reduced back to their corresponding parent PAs. nih.gov This reduction process has been shown to be carried out by intestinal microbiota and by enzymes within the liver. nih.gov This precedent suggests a plausible, though unconfirmed, metabolic pathway where this compound could be converted back to the active parent drug within the body, potentially influencing the duration of the drug's effect.

Current research has not identified any subsequent metabolic transformations of this compound. Its notable chemical and biological stability, as demonstrated by its persistence in biodegradation studies, strongly suggests that it is a terminal metabolite. researchgate.net Once formed, it is not significantly altered further before being excreted from the system.

In Vitro Permeability and Transport Mechanism Analysis of this compound

The analysis of a compound's ability to permeate biological membranes is crucial for understanding its absorption and distribution characteristics.

Direct ex vivo intestinal permeation studies for this compound have not been reported. However, its likely permeability characteristics can be inferred from its chemical nature and from studies on analogous compounds. The process of N-oxidation converts a tertiary amine into a more polar N-oxide, which typically results in reduced lipophilicity. This increased polarity generally leads to lower passive diffusion across the lipid bilayers of cell membranes, such as the intestinal epithelium.

Research on other drug classes, such as pyrrolizidine alkaloids (PAs), provides a useful model. A study using the Caco-2 monolayer model, a well-established in vitro model for intestinal permeability, compared the permeability of several PAs with their corresponding N-oxides. researchgate.net The results consistently showed that the N-oxides were significantly less permeable than the parent compounds. researchgate.net Further mechanistic analysis suggested that while passive diffusion was the primary transport mechanism, some PA N-oxides were also substrates for efflux transporters, which actively pump compounds out of the cell, further limiting their absorption. researchgate.net

Based on these findings, it is highly probable that this compound has significantly lower intestinal permeability than its parent compound, Sulpiride. This would limit its oral absorption if it were administered directly and would also restrict its reabsorption from the intestine if excreted into the gut via bile.

Table of Comparative Permeability in Caco-2 Monolayer Model

The following table, adapted from research on Pyrrolizidine Alkaloids (PAs) and their N-oxides, illustrates the typical impact of N-oxidation on intestinal permeability. It serves as an analogous model for the expected properties of this compound relative to Sulpiride. researchgate.net

| Compound Pair | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |

| Parent Compound | |

| Riddelliine | 3.00 |

| N-Oxide Metabolite | |

| Riddelliine N-oxide | 0.94 |

This table demonstrates that the N-oxide metabolite has a permeability approximately three times lower than its parent compound, a principle that is likely applicable to Sulpiride and this compound.

Pharmacodynamic and Biological Activity Investigations of Sulpiride N Oxide

In Vitro Receptor Binding Affinity Profiling of Sulpiride (B1682569) N-Oxide

Direct and quantitative in vitro receptor binding data for Sulpiride N-Oxide is not readily found in published scientific literature. The following sections discuss the known interactions of the parent compound, sulpiride, which may offer a preliminary, yet speculative, insight into the potential targets of its N-oxide metabolite. It is important to note that the introduction of an N-oxide functional group can significantly alter the binding affinity of a molecule. For instance, in one study on a series of benzotriazole (B28993) derivatives, the N-oxide function was found to strongly contribute to the binding affinity at D2 and D3 receptors google.com.

Dopamine (B1211576) Receptor Subtype Interactions (D2, D3, D4)

Sulpiride, the precursor to this compound, is well-characterized as a selective antagonist of the D2-like dopamine receptor family, which includes the D2, D3, and D4 subtypes. It exhibits a high affinity for D2 and D3 receptors, with a notably lower affinity for the D4 receptor nih.govwikipedia.org. This selectivity is a hallmark of its pharmacological action. While specific binding affinities for this compound are not available, the data for the parent compound, (-)-sulpiride, are presented below for context.

Table 1: In Vitro Binding Affinities of (-)-Sulpiride for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| D2 | 5 - 6.9 |

| D3 | 300 |

| D4 | 2000 |

This table presents data for the parent compound, sulpiride, as direct data for this compound is not available in the cited literature.

Serotonin (B10506) Receptor Subtype Interactions (5-HT2A)

The parent compound, sulpiride, is known for its minimal affinity for serotonin receptors, including the 5-HT2A subtype nih.gov. This characteristic distinguishes it from many other atypical antipsychotics that often have significant 5-HT2A receptor antagonism as a key component of their mechanism of action. Without specific studies on this compound, it is unknown if the N-oxidation alters this aspect of its pharmacology.

Interactions with Other Neurotransmitter Systems

Sulpiride demonstrates a high degree of selectivity for the D2-like dopamine receptors and does not have significant interactions with adrenergic, cholinergic, or histaminergic receptor systems nih.gov. It is presumed, though not experimentally verified for the N-oxide, that this selectivity profile might be retained.

In Vitro Cellular and Biochemical Assays of this compound

Specific in vitro studies detailing the cellular and biochemical effects of this compound are scarce. The information available largely pertains to the parent compound, sulpiride.

Neurochemical Impact on Neurotransmitter Expression (e.g., Dopamine, Serotonin)

While direct in vitro data for this compound is unavailable, some in vivo studies on the parent compound, sulpiride, have suggested an impact on neurotransmitter levels. For example, one study using a sulpiride-loaded nanoliposphere formulation in a rat model of depression observed an elevation in both serotonin and dopamine expression nih.gov. Another study indicated that sulpiride can cause a long-lasting release of serotonin jneurosci.org. It is important to emphasize that these are in vivo findings for the parent drug and may not directly translate to the in vitro effects of this compound.

Enzyme Modulation and Inhibition Studies

There is a notable lack of published research on the specific enzyme modulation or inhibition properties of this compound. Studies on the parent compound, sulpiride, have shown that it does not significantly inhibit or stimulate the cytochrome P450 (CYP) family of enzymes, suggesting a low potential for metabolic drug-drug interactions via this pathway wikipedia.org. However, the enzymatic pathways involved in the formation and further metabolism of this compound, and its own potential to modulate enzymatic activity, have not been elucidated. Research on other N-oxide compounds has shown that they can be more potent enzyme inhibitors than their parent tertiary amines in certain contexts psu.edu.

Assessment of Potential for Biological Activity in Cellular Models

Research into the biological persistence of this compound has indicated that it is not significantly removed in bench-scale biodegradation experiments that use activated sludge, suggesting high biological persistence. researchgate.net This characteristic is in contrast to its parent compound, sulpiride, which can be efficiently oxidized through processes like ozonation, leading to the formation of N-oxide products. researchgate.net

While direct, extensive data on the specific receptor binding affinities and functional activity of this compound in cellular models is not widely detailed in the provided search results, the behavior of other N-oxide metabolites, such as Clozapine N-Oxide (CNO), may offer some context. CNO, a metabolite of clozapine, has been shown to be converted back to its parent compound in vivo, which can then occupy neuroreceptors like dopamine D2/3 and serotonin 5HT2A receptors. frontiersin.org This back-conversion suggests that some N-oxide metabolites may act as prodrugs, indirectly exerting biological activity. However, it is crucial to note that direct evidence for a similar back-conversion of this compound to sulpiride is not provided in the search results.

Further investigation is needed to fully elucidate the direct interaction of this compound with various cellular targets and to quantify its intrinsic biological activity in comparison to sulpiride.

In Vivo Pharmacodynamic Assessments of this compound in Animal Models

Animal models have been instrumental in assessing the in vivo pharmacodynamic effects of this compound, particularly concerning its impact on the central nervous system and peripheral biological responses.

Central Nervous System Behavioral Effects

Investigations into the central nervous system (CNS) behavioral effects of sulpiride and its metabolites are critical for understanding their antipsychotic and anxiolytic properties. Studies on the parent compound, sulpiride, have demonstrated its ability to modulate dopamine-dependent behaviors. For instance, acute administration of sulpiride in mice has been shown to have an antiaggressive effect, significantly reducing attack and threat behaviors without causing marked immobility. nih.gov

In rats, the role of dopamine D2 receptors in the medial septum in mediating conditioned place preference (CPP) induced by morphine has been investigated using sulpiride. nih.gov These studies highlight the intricate involvement of the dopaminergic system in various behaviors, a system that this compound could potentially modulate.

While specific studies focusing solely on the behavioral effects of this compound are not detailed in the provided results, the known CNS effects of the parent compound provide a framework for potential areas of investigation for its N-oxide metabolite. The anxiolytic-like effects of sulpiride have been observed in zebrafish, suggesting a complex behavioral pharmacology that may extend to its metabolites. larvol.com

Peripheral Biological Responses

The peripheral effects of sulpiride have been characterized, particularly its interaction with peripheral dopamine receptors and alpha-adrenoceptors. Sulpiride has been shown to antagonize peripheral neuronal and vascular dopamine receptors. nih.gov At higher doses, it can also facilitate sympathetic nerve function by preferentially antagonizing alpha-2-adrenoceptors. nih.gov

A significant peripheral biological response to sulpiride is the elevation of plasma prolactin levels, a consequence of its dopamine D2 receptor antagonism in the pituitary gland. nih.gov This effect has been consistently observed in clinical and preclinical studies. nih.gov

The extent to which this compound contributes to these peripheral responses is an area requiring further research. Understanding its activity at peripheral receptors is essential for a complete pharmacodynamic profile.

Comparative Pharmacodynamics with Parent Sulpiride

Research comparing the in vitro affinities of sulpiride and related benzamides for dopamine receptors has provided valuable data. For example, the IC50 values for sulpiride at D2 and D3 receptors have been reported as 181 nM and 17.5 nM, respectively. researchgate.net

While direct comparative pharmacodynamic data for this compound is scarce in the provided search results, the principle of structure-activity relationships suggests that the addition of an N-oxide group could alter the molecule's affinity for its target receptors. The potential for this compound to be converted back to sulpiride in vivo, as seen with other N-oxide drugs like CNO, could also mean that it indirectly contributes to the pharmacodynamic effects of the parent drug. frontiersin.org

The following table presents a summary of the known pharmacodynamic properties of sulpiride, which serves as a benchmark for future comparative studies with this compound.

| Property | Sulpiride | This compound |

| Primary Mechanism | Selective D2/D3 dopamine receptor antagonist drugbank.compatsnap.com | Data not available |

| In Vitro D2 Receptor Affinity (IC50) | 181 nM researchgate.net | Data not available |

| In Vitro D3 Receptor Affinity (IC50) | 17.5 nM researchgate.net | Data not available |

| CNS Behavioral Effects | Antiaggressive nih.gov, modulates conditioned place preference nih.gov | Data not available |

| Peripheral Effects | Antagonizes peripheral dopamine receptors nih.gov, increases prolactin levels nih.gov | Data not available |

| Biological Persistence | Subject to metabolism ump.edu.pl | High biological persistence researchgate.net |

Computational and in Silico Approaches in Sulpiride N Oxide Research

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a ligand to its target receptor. In the context of Sulpiride (B1682569) and its N-oxide metabolite, these simulations are essential for understanding how the structural modification (the addition of an oxygen atom to the pyrrolidine (B122466) nitrogen) affects its interaction with dopamine (B1211576) receptors.

Detailed Research Findings: In silico studies of the parent compound, Sulpiride, have established its binding mode within the dopamine D2 and D3 receptors. drugbank.com Molecular docking simulations have identified key amino acid residues that stabilize the ligand-receptor complex. For instance, studies have shown that Sulpiride may interact with residues such as Asp-119 and Phe-417 in the D3 receptor's binding pocket. drugbank.comnih.gov These interactions are critical for its antagonist activity.

While direct docking studies on Sulpiride N-Oxide are not extensively published, the principles of molecular modeling allow for well-founded predictions. The introduction of the N-oxide functional group significantly alters the molecule's properties:

Steric Hindrance: The oxygen atom adds steric bulk, which may alter the fit of the molecule within the confined space of the receptor's binding pocket.

Electronic Profile: The N-O bond is highly polar, introducing a strong dipole moment. This changes the molecule's electrostatic potential surface, affecting potential hydrogen bonds and electrostatic interactions with receptor residues.

Hydrogen Bonding: The N-oxide oxygen can act as a hydrogen bond acceptor, potentially forming new interactions with donor residues in the receptor that are not possible for the parent Sulpiride.

A comparative docking simulation would be a logical step to elucidate the differences in binding affinity and orientation between Sulpiride and this compound. Such a study would involve preparing the 3D structures of both compounds, defining the binding site on the dopamine receptor (based on existing crystallographic data or homology models), and running docking algorithms to predict the most stable binding poses and estimate their binding energies. plos.org The results would clarify whether this compound retains significant affinity for dopamine receptors and, if so, whether its binding mode differs from that of Sulpiride.

Table 1: Conceptual Comparison of Ligand-Receptor Interactions

| Feature | Sulpiride | This compound (Predicted) |

|---|---|---|

| Primary Binding Site | Dopamine D2/D3 Receptors | Likely Dopamine D2/D3 Receptors, but affinity may vary. |

| Key Interacting Residues | Asp-119, Phe-417 drugbank.comnih.gov | May differ due to altered sterics and electronics; potential new H-bonds. |

| Primary Interactions | Hydrogen bonds, hydrophobic interactions. | Enhanced electrostatic interactions, potential for new H-bonds via N-oxide oxygen. |

| Binding Affinity (Predicted) | High | Potentially lower or higher, depending on whether new interactions compensate for potential steric clashes. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating molecular descriptors that encode physicochemical properties, a mathematical model can be built to predict the activity of new or untested compounds.

Detailed Research Findings: QSAR studies have been applied to Sulpiride and related compounds to predict various properties, including membrane permeability and other pharmacokinetic parameters. frontiersin.org For instance, QSAR models can use calculated descriptors like the logarithm of the partition coefficient (logP) and polar surface area (PSA) to predict a drug's absorption and distribution. researchgate.net

For this compound, a QSAR approach would be invaluable for predicting its biological activity relative to the parent drug without the need for extensive in vitro testing. A hypothetical QSAR study for predicting the dopamine receptor affinity of Sulpiride and its metabolites would involve the following steps:

Data Set Compilation: A training set of molecules, including Sulpiride, this compound, and other structurally related benzamides with known D2/D3 receptor affinities, would be assembled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These fall into categories such as constitutional, topological, geometric, and electronic descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest), a model is created that links a subset of the most relevant descriptors to the observed biological activity. cadaster.eu

Validation and Prediction: The model's predictive power is rigorously validated. Once validated, it can be used to predict the activity of this compound.

The key to such an analysis is the difference in descriptor values between Sulpiride and its N-oxide metabolite. The N-oxidation significantly alters several descriptors that are commonly used in QSAR models.

Table 2: Comparison of Key Molecular Descriptors for QSAR Analysis

| Molecular Descriptor | Change upon N-Oxidation | Implication for QSAR Model |

|---|---|---|

| Molecular Weight | Increase (by ~16 Da) | Affects size-related properties. |

| Polar Surface Area (PSA) | Increase | Predicts lower membrane permeability (e.g., across the blood-brain barrier). |

| logP (Lipophilicity) | Decrease | Predicts higher water solubility and lower lipophilicity. |

| Number of H-bond Acceptors | Increase | Alters potential for intermolecular interactions. |

| Dipole Moment | Significant Increase | Indicates greater polarity, affecting solubility and binding. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution, orbital energies) and reactivity of molecules. researchgate.net For this compound, DFT calculations provide fundamental insights into the stability of the N-O bond, the molecule's reactivity, and its spectroscopic properties.

Detailed Research Findings: DFT studies on various amine N-oxides have provided a general understanding of the nature of the N-O bond. mdpi.comresearchgate.net It is characterized as a polar covalent σ-bond, and its strength, measured by the Bond Dissociation Energy (BDE), is highly sensitive to the substituents on the nitrogen atom. researchgate.netrsc.org

Applying DFT to this compound can elucidate specific properties:

Molecular Geometry: DFT can optimize the 3D structure of the molecule, providing precise bond lengths and angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies allows for the determination of the HOMO-LUMO gap, an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, it would show a region of high negative potential around the N-oxide oxygen, indicating a likely site for electrophilic attack or hydrogen bonding. doi.org

N-O Bond Dissociation Enthalpy (BDE): This calculation quantifies the energy required to break the N-O bond. A lower BDE might suggest that the N-oxide could be reduced back to the parent amine in vivo or under certain environmental conditions. Computational studies on similar amine N-oxides show a wide range of BDEs (around 40 kcal/mol), indicating significant structural influence. mdpi.com

Table 3: Key Parameters from a Hypothetical DFT Analysis of this compound

| DFT-Calculated Parameter | Significance for this compound |

|---|---|

| Optimized Geometry | Provides the most stable 3D conformation for use in docking studies. |

| HOMO-LUMO Energy Gap | Indicates electronic stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (negative) and electron-poor (positive) regions, predicting sites for non-covalent interactions. |

| N-O Bond Dissociation Enthalpy | Quantifies the stability of the N-oxide functional group, informing its potential for metabolic or environmental reduction. |

In Silico Prediction of Metabolic Pathways and Transformation Products for this compound

While Sulpiride itself is reported to be largely unmetabolized in humans, its transformation products, including this compound, are of interest, especially in environmental contexts where microbial or photochemical degradation occurs. drugbank.comrsc.org In silico tools can predict the metabolic and degradation pathways of a parent compound and its subsequent metabolites.

Detailed Research Findings: Studies on the environmental fate of psychotropic drugs have identified this compound as a transformation product in wastewater. researchgate.net These N-oxides were found to be relatively stable during biodegradation experiments but exhibited poor photostability, suggesting that photodegradation is a key transformation pathway. rsc.orgresearchgate.net

Computational tools for metabolism prediction, such as BioTransformer or similar platforms, use a knowledge-based approach, applying a series of known biotransformation rules to a query molecule. For Sulpiride, such a tool would predict N-oxidation as a possible metabolic reaction.

Furthermore, these tools can be applied to this compound itself to predict its subsequent degradation products. Given its known photolability, in silico systems could predict transformations such as:

Deoxygenation: Reduction back to Sulpiride.

Hydroxylation: Addition of -OH groups to the aromatic ring or alkyl chain.

Ring Opening: Cleavage of the pyrrolidine ring.

These predictions are crucial for identifying potential transformation products that should be monitored in environmental or metabolic studies.

Table 4: Predicted Transformation Pathways for this compound

| Transformation Type | Predicted Product(s) | Computational Approach |

|---|---|---|

| Photochemical Degradation | Sulpiride, hydroxylated derivatives, ring-cleavage products | Rule-based pathway prediction, DFT for reaction energetics. rsc.org |

| Microbial Degradation | Sulpiride, various oxidized and cleaved products | Knowledge-based systems (e.g., EAWAG-PPS) trained on microbial metabolic reactions. |

| Human Metabolism | Sulpiride (via reduction), further oxidized species | Simulators of human cytochrome P450 (CYP) enzyme metabolism. |

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical structures and properties, aiding in the design of new molecules and the discovery of novel drug candidates. nih.gov These approaches are highly relevant for exploring the chemical space around this compound.

Detailed Research Findings: Cheminformatics techniques can be used to design novel compounds with desired properties, such as improved potency, selectivity, or pharmacokinetic profiles. nih.gov Two common strategies are analog design and virtual screening.

Analog Design: Starting with the structure of this compound, computational tools can be used to generate a virtual library of analogs. This can be done through "scaffold hopping," where the core structure is replaced with a different chemical scaffold that maintains a similar 3D arrangement of key functional groups, or by systematically modifying substituents. nih.gov The resulting virtual compounds can then be filtered based on predicted properties (e.g., using QSAR models for activity and ADMET risk).

Virtual Screening: This technique involves screening large chemical databases (containing millions of compounds) in silico to identify molecules that are likely to bind to a specific target. researchgate.netnih.gov The structure of this compound could be used as a template for a ligand-based virtual screen. The algorithm would search for molecules that have a similar 3D shape and pharmacophore features (e.g., hydrogen bond acceptors/donors, aromatic rings). This approach could identify structurally diverse compounds that might mimic the biological activity of this compound. researchgate.net

These cheminformatics strategies allow researchers to efficiently explore vast chemical spaces and prioritize a small number of promising candidates for synthesis and experimental testing, accelerating the discovery of novel psychoactive agents. csic.esmdpi.com

Table 5: Cheminformatics Workflow for Analog Discovery

| Step | Description | Tools/Methods |

|---|---|---|

| 1. Query Definition | Use the 3D structure and pharmacophore of this compound as a starting point. | Molecular modeling software. |

| 2. Library Generation/Selection | Create a virtual library of analogs or select a commercial database for screening. | Combinatorial library enumeration tools, ZINC database, etc. |

| 3. Virtual Screening | Screen the library for molecules with high similarity to the query. | Shape-based screening, pharmacophore matching, docking simulations. |

| 4. In Silico Filtering | Filter hits based on predicted activity, ADMET properties, and drug-likeness (e.g., Lipinski's Rule of Five). | QSAR models, ADMET prediction software. tandfonline.com |

| 5. Hit Prioritization | Rank the final set of compounds for synthesis and biological evaluation. | Scoring functions, visual inspection of binding modes. |

Environmental Occurrence and Fate of Sulpiride N Oxide

Detection and Monitoring of Sulpiride (B1682569) N-Oxide in Environmental Matrices

The detection of Sulpiride N-oxide and its parent compound, sulpiride, in various environmental compartments highlights their journey from human consumption to environmental release. Advanced analytical techniques are crucial for monitoring these compounds in complex matrices such as wastewater, surface water, and groundwater.

Municipal wastewater treatment plants (WWTPs) are primary conduits for pharmaceuticals and their metabolites into the aquatic environment. While conventional WWTPs are not specifically designed to eliminate these micropollutants, they can transform them. Sulpiride, the parent compound of this compound, is frequently detected in both the influent and effluent of WWTPs.

For instance, a study of ten sewage treatment plants in Germany found sulpiride concentrations ranging from 111 to 1100 ng/L in the inflow and 110 to 338 ng/L in the outflow. researchgate.net Ozonation, an advanced treatment process used in some WWTPs, has been shown to efficiently oxidize sulpiride, leading predominantly to the formation of this compound. researchgate.netnih.gov Consequently, this compound has been detected in considerable concentrations in ozonated wastewater. dwa.de It has also been identified in activated sludge, a key component of the biological treatment stage in many WWTPs. rsc.org This indicates that while the parent compound may be reduced, it is often transformed into its N-oxide derivative, which is then released in the final effluent.

Table 1: Concentration of Sulpiride in German Wastewater Treatment Plants

| Water Stage | Concentration Range (ng/L) |

| WWTP Inflow | 111 - 1100 |

| WWTP Outflow | 110 - 338 |

Data sourced from a study of ten sewage treatment plants in central and southern Germany. researchgate.net

Following their discharge from WWTPs, Sulpiride and its N-oxide can contaminate receiving surface waters and potentially leach into groundwater systems. The parent compound, sulpiride, has been detected in raw water from drinking water treatment plants at concentrations up to 596 ng/L. researchgate.net While sulpiride has been identified in groundwater, it has not always been quantified. researchgate.netnih.gov

This compound itself has been detected in both river water and effluent wastewater, confirming its environmental presence beyond the treatment plant. rsc.org The detection of its analogue, amisulpride (B195569) N-oxide, as a contaminant in surface water further underscores the environmental relevance of this class of transformation products. glpbio.comcaymanchem.com The presence of these compounds in raw water sources used for drinking water production suggests they can serve as indicators of wastewater influence. researchgate.netnih.gov

Persistence and Biodegradation Studies of this compound in Aquatic Ecosystems

The persistence of a compound in the environment is a key factor in determining its potential for long-term ecological impact. Studies on this compound reveal its high resistance to biological degradation. Bench-scale experiments using activated sludge from WWTPs have shown no significant removal of this compound. researchgate.netnih.gov This high biological persistence means that once formed, the compound is likely to remain in aquatic ecosystems for extended periods, allowing for wider distribution and potential for long-term exposure to non-target organisms. researchgate.netnih.gov The formation of such non-biodegradable N-oxides during wastewater treatment highlights the limitations of conventional methods and the need for advanced removal technologies.

Table 2: Biodegradation of Pharmaceutical N-Oxides

| Compound | Biodegradation in Activated Sludge | Persistence Level |

| This compound | No significant removal | High |

| Amisulpride N-oxide | No significant removal | High |

| Lamotrigine N-oxide | No significant removal | High |

Findings from bench-scale biodegradation experiments. researchgate.netnih.gov

Photodegradation and Other Abiotic Transformation Processes of this compound in the Environment

Aside from biological processes, abiotic factors such as sunlight (photodegradation) and chemical reactions (e.g., ozonation) play a significant role in the transformation of pharmaceuticals in the environment.

Ozonation is a major abiotic process that transforms sulpiride into this compound in WWTPs. researchgate.netnih.gov Once in the sunlit surface waters, photodegradation becomes a relevant transformation pathway. While N-oxides are noted for their stability in biological systems, they can exhibit poor photostability. rsc.org The parent compound, sulpiride, is not considered photostable, although its degradation via photolysis is slower compared to structurally similar drugs. rsc.org

Importantly, the transformation of a parent compound does not always result in detoxification. Studies have shown that irradiated solutions of sulpiride exhibit higher toxicity to the bacterium Vibrio fischeri than the non-irradiated parent compound. publish.csiro.au This suggests that the phototransformation products of sulpiride, which could include the N-oxide among other compounds, may be more hazardous than sulpiride itself. publish.csiro.au

Development of Environmental Monitoring and Risk Assessment Strategies for Pharmaceutical N-Oxides

The presence and persistence of pharmaceutical transformation products like this compound necessitate the development of specific monitoring and risk assessment strategies. Due to their high biological persistence, N-oxides have been suggested as suitable indicators for the efficacy of post-ozonation treatments in WWTPs. researchgate.netnih.gov Their presence after biological treatment but removal by subsequent processes like GAC filtration can signal the performance of advanced treatment trains. dwa.de

Environmental risk assessment (ERA) for pharmaceuticals is evolving to address the challenges posed by transformation products. Key recommendations from the scientific community include:

Expanding Guideline Scope: Current regulatory frameworks should be updated to explicitly require data on major transformation products. acs.org

Assessing Mixture Toxicity: Since pharmaceuticals with similar modes of action are often present in effluents, their combined toxic effect should be assessed. acs.org

Including All Ecotoxicity Data: ERAs should incorporate all available data, including from the drug discovery process, to better prioritize substances of concern. acs.orgmistra.org

Considering Transformation Products: The risk assessment must account for the fact that transformation products can have different toxicity profiles than the parent compounds, sometimes being more toxic. publish.csiro.au

Increasing Transparency: Making environmental data publicly available is crucial for independent scientific assessment and building public trust. acs.org

By implementing these strategies, regulators and scientists can better understand and mitigate the potential risks posed by this compound and other persistent pharmaceutical metabolites in the environment.

Future Research Trajectories and Broader Implications for Sulpiride N Oxide Studies

Advancements in Analytical Methodologies for Trace Detection in Complex Matrices

The accurate and sensitive detection of Sulpiride (B1682569) N-oxide in complex biological and environmental samples is crucial for pharmacokinetic studies and environmental monitoring. Current analytical methods often rely on liquid chromatography coupled with mass spectrometry (LC-MS). nih.govresearchgate.net

Future advancements are expected to focus on:

Enhanced Sensitivity and Selectivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) to detect trace amounts of Sulpiride N-oxide. researchgate.net This could involve the use of more sophisticated mass spectrometers and innovative sample preparation techniques.

High-Throughput Analysis: Creating faster and more automated methods for analyzing a large number of samples, which is essential for large-scale clinical and environmental studies. csic.es

Molecularly Imprinted Polymers (MIPs): The use of MIPs as a preconcentration medium in online solid-phase extraction (SPE) coupled with LC-MS has shown promise for the selective and sensitive determination of sulpiride in river water. researchgate.net This technology could be further adapted for the specific detection of this compound.

Novel Ionization Techniques: Exploring advanced ionization sources for mass spectrometry, such as wide-energy programmable microwave plasma-ionization (WPMPI), could enhance the coverage and flexibility of analysis for a wide range of compounds, including pharmaceutical metabolites. nih.gov

Table 1: Current and Future Analytical Techniques for Sulpiride and its Metabolites

| Technique | Description | Current Application for Sulpiride | Potential for this compound |

| HPLC with Fluorescence Detection | A sensitive method for quantifying fluorescent compounds. nih.govcapes.gov.br | Used for the simultaneous determination of sulpiride and other drugs in human plasma. nih.govcapes.gov.br | Applicable if this compound is fluorescent or can be derivatized to be fluorescent. |

| LC-MS/MS | A highly sensitive and specific technique for identifying and quantifying compounds in complex mixtures. nih.govresearchgate.net | Established for the determination of sulpiride in human plasma. nih.govresearchgate.net | The method of choice for future trace detection studies of this compound. |

| Online SPE-LC-MS with MIPs | Combines selective extraction with sensitive detection for trace analysis in environmental samples. researchgate.net | Successfully applied for sulpiride analysis in river water. researchgate.net | High potential for selective enrichment and detection of this compound in environmental matrices. |

Elucidation of Specific Enzymatic Pathways for this compound Formation

While it is known that sulpiride is a substrate for certain cytochrome P450 (CYP) enzymes, the specific pathways leading to the formation of this compound are not fully understood. patsnap.comnih.gov Sulpiride itself is not extensively metabolized, with a large portion being excreted unchanged. wikipedia.org However, understanding the formation of its N-oxide metabolite is important for a complete picture of its biotransformation.

Future research should aim to:

Identify Key Enzymes: Pinpoint the specific CYP isozymes or other enzymes, such as flavin-containing monooxygenases (FMOs), responsible for the N-oxidation of sulpiride. While some studies suggest sulpiride is not metabolized by CYP enzymes, others indicate interactions. nih.govresearchgate.net For instance, sulpiride has been shown to down-regulate CYP1A1, CYP1A2, and CYP1B1 in rats. plos.org